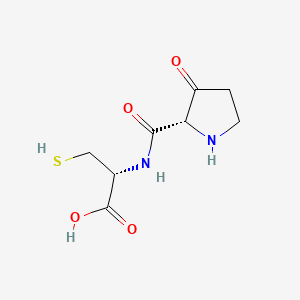

((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine: is a compound that combines the structural features of oxopyrrolidine and cysteine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine typically involves the reaction of oxopyrrolidine derivatives with L-cysteine. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the compound. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are important in protein structure and function.

Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are frequently used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction will yield the free thiol form of the compound.

Scientific Research Applications

((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine, also known as TRC-O860015, is a cysteine derivative with several potential applications, particularly in biomedicine and related scientific research. Cysteine and its derivatives are of interest due to their antioxidant properties and roles in various biological processes .

Scientific Research Applications

Neurodegenerative Disorders and Brain Bioavailability:

- Cysteine-based Prodrugs: Cysteine's antioxidant capacities and its crucial role in glutathione (GSH) synthesis suggest that cysteine-based prodrugs can enhance the efficacy of therapeutic drugs against neurodegenerative disorders .

- Brain-Targeting Prodrugs: Cysteine-based prodrugs can be recognized by the excitatory amino acid transporter 3 (EAAT3), which is highly expressed at the blood-brain barrier (BBB), facilitating drug transport into the brain . This approach helps overcome the limitations imposed by the BBB, improving brain bioavailability of therapeutic drugs .

- EAAT3 Transporter: The excitatory amino acid transporter 3 (EAAT3) is found on the abluminal membranes of endothelial cells, astrocytes, and neurons and transports glutamate and cysteine .

Antioxidant and Protective Roles:

- Glutathione Synthesis: L-cysteine (l-Cys) is a precursor for the synthesis of glutathione, a vital antioxidant that defends the organism against oxidative stress . Supplementation with l-Cys can restore glutathione synthesis, improving redox balance and reducing oxidative stress .

- Free Radical Scavenging: L-Cys helps neutralize reactive particles, potentially reducing healing time following surgical procedures and reducing the risk of cerebrovascular accidents and noise-induced hearing loss .

Digestive System Protection:

- Acetaldehyde Reduction: L-Cys intake can reduce the concentration of acetaldehyde in saliva, decreasing the exposure of the gastrointestinal tract to this carcinogenic compound and, consequently, the risk of cancer .

Cardiovascular Benefits:

- Vascular Health: Consumption of L-Cys may offer cardiovascular benefits, such as reduced arterial stiffness or reduced blood pressure, which can fight risk factors related to vascular accidents in healthy women .

Inhibition of Viral Activity:

- Cysteine Reactive Warhead: Chlorofluoroacetamide (CFA) is a cysteine reactive warhead and a new class of covalent inhibitors .

- Enzymatic Inhibition: Covalent inhibitors possessing chlorofluoroacetamide are crucial for strong inhibition toward 3CLpro via efficient covalent bond formation with Cys145 of 3CLpro .

- Antiviral activities: Inhibitors with chlorofluoroacetamide have strong antiviral activities in cells infected with various SARS-CoV-2 strains, including wild type (WT), alpha, beta, omicron BA.1, and omicron BA.2 .

Regulation of Vascular Permeability:

- Vascular Endothelial Growth Factor (VEGF) Reduction: L-2-oxothiazolidine-4-carboxylic acid (OTC), a prodrug of cysteine, can reduce plasma extravasation and VEGF levels in allergen-induced asthmatic lungs .

- Anti-inflammatory properties: Cysteine prodrugs can regulate vascular permeability by reducing vascular endothelial growth factor expression .

Other potential applications and considerations:

- Bioactive Terpenoids: Terpenoids interact with octopamine (OA) and tyramine (TA) receptors by competing with OA in binding and acting as agonists of these receptors. Low concentrations of monoterpenes can increase cAMP levels and intracellular Ca2+ levels, inducing the activation of kinases and the phosphorylation of ion channels, enzymes, and receptors .

- Cocoa Polyphenols: Cocoa polyphenols can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions . They also have documented benefits for cardiovascular, immunological, and digestive health .

Mechanism of Action

The mechanism of action of ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine involves its ability to form and break disulfide bonds. This property is crucial in maintaining the structural integrity of proteins. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

L-Cysteine: A naturally occurring amino acid with similar thiol functionality.

N-Acetylcysteine: A derivative of cysteine used as a medication and dietary supplement.

Glutathione: A tripeptide containing cysteine, known for its antioxidant properties.

Uniqueness: ((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine is unique due to its combined structural features of oxopyrrolidine and cysteine. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile tool in scientific research.

Biological Activity

((S)-Oxopyrrolidine-2-carbonyl)-L-cysteine is a compound that features a pyrrolidine ring and is recognized as an impurity of pidotimod, a synthetic immunomodulator. This compound has garnered attention due to its potential biological activities, particularly in the context of cysteine derivatives and their roles in various therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- A pyrrolidine ring

- A carbonyl group attached to the L-cysteine backbone

Key Properties:

- Molecular Formula: C₇H₁₃N₃O₃S

- Molar Mass: 203.26 g/mol

- Log P (octanol-water partition coefficient): -0.77 (indicating moderate hydrophilicity) .

Antioxidant Properties

Studies have indicated that compounds related to L-cysteine, including this compound, may exhibit antioxidant properties. For example, derivatives of cysteine have been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .

Cytotoxicity and Protective Effects

Research has demonstrated that certain cysteine derivatives can modulate cytotoxic responses in various cell types. For instance, β-carboxyethyl-L-cysteine (β-CEC) was shown to enhance the cytotoxic effects of heavy metals while also providing protection against platinum-based chemotherapeutics like cisplatin . This dual role suggests that this compound could potentially be leveraged for similar protective applications.

Study on Cysteine Derivatives

A comprehensive study focused on the biological activity of several cysteine derivatives, including β-CEC and its sulfoxide forms. The findings revealed that while these compounds did not exhibit acute cytotoxicity, they activated stress-responsive transcription factors that could lead to enhanced cellular protection under stress conditions .

In Vitro Anticancer Activity

Another investigation into 5-oxopyrrolidine derivatives highlighted their potential as anticancer agents. Compounds similar to this compound demonstrated significant inhibitory effects against cancer cell lines such as A549 (lung cancer) . This suggests that the compound may have therapeutic potential in oncology.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C8H12N2O4S |

|---|---|

Molecular Weight |

232.26 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-3-oxopyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C8H12N2O4S/c11-5-1-2-9-6(5)7(12)10-4(3-15)8(13)14/h4,6,9,15H,1-3H2,(H,10,12)(H,13,14)/t4-,6-/m0/s1 |

InChI Key |

PVNAIPPDNKDJLU-NJGYIYPDSA-N |

Isomeric SMILES |

C1CN[C@@H](C1=O)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

C1CNC(C1=O)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.